An In-depth Technical Guide to 1-Hydroxy-2-naphthaldehyde: Chemical Properties and Structure
An In-depth Technical Guide to 1-Hydroxy-2-naphthaldehyde: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hydroxy-2-naphthaldehyde is an aromatic organic compound with significant applications in medicinal chemistry and chemical synthesis. Its unique structure, featuring a hydroxyl group ortho to an aldehyde on a naphthalene scaffold, imparts distinct chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-hydroxy-2-naphthaldehyde. It includes detailed tables of its physicochemical and spectroscopic data, a plausible experimental protocol for its synthesis, and an exploration of the involvement of its derivatives in key signaling pathways relevant to drug development.
Chemical Structure and Identification
1-Hydroxy-2-naphthaldehyde is a derivative of naphthalene, one of the simplest polycyclic aromatic hydrocarbons. The presence of both a hydroxyl and an aldehyde functional group on adjacent carbons of the naphthalene ring allows for intramolecular hydrogen bonding, which influences its physical and chemical properties.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 1-Hydroxynaphthalene-2-carbaldehyde[1] |
| CAS Number | 574-96-9[1] |
| Molecular Formula | C₁₁H₈O₂[1] |
| Molecular Weight | 172.18 g/mol [1] |
| SMILES | O=Cc1c(O)c2ccccc2cc1 |
| InChI Key | OITQDWKMIPXGFL-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical properties of 1-hydroxy-2-naphthaldehyde are characteristic of a solid aromatic aldehyde. Its melting and boiling points are influenced by the planarity of the naphthalene ring system and the potential for intermolecular interactions.
Table 2: Physicochemical Data
| Property | Value |
| Appearance | Yellow to brown crystalline solid |
| Melting Point | 59-61 °C |
| Boiling Point | 192 °C at 15 mmHg |
| Solubility | Soluble in ethanol, ether, and chloroform. Insoluble in water. |
| pKa | Not readily available |
Spectroscopic Properties
Spectroscopic analysis is crucial for the identification and characterization of 1-hydroxy-2-naphthaldehyde. The following tables summarize the key spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
Table 3: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 10.5-11.5 | s | - | -OH |
| 9.8-10.2 | s | - | -CHO |
| 7.0-8.5 | m | - | Aromatic-H |
Table 4: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 190-195 | C=O (aldehyde) |
| 155-165 | C-OH |
| 110-140 | Aromatic C |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 5: FTIR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3400 | Broad | O-H stretch |
| 1640-1680 | Strong | C=O stretch (aldehyde) |
| 1500-1600 | Medium-Strong | C=C stretch (aromatic) |
| 1200-1300 | Strong | C-O stretch |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. 1-hydroxy-2-naphthaldehyde exhibits prominent absorption bands, with one attributed to the open form and another to the intramolecularly hydrogen-bonded closed form[2].
Table 6: UV-Vis Spectroscopic Data
| Solvent | λmax (nm) |
| Methanol | ~300, ~370, ~410[2] |
| Ethanol | ~428[2] |
Experimental Protocols: Synthesis of 1-Hydroxy-2-naphthaldehyde
A common and effective method for the synthesis of 1-hydroxy-2-naphthaldehyde is the Reimer-Tiemann reaction , which involves the ortho-formylation of a phenol (in this case, 1-naphthol) using chloroform in a basic solution[3][4][5][6][7].
Plausible Synthesis Protocol via Reimer-Tiemann Reaction
This protocol is based on the well-established procedure for the synthesis of the isomeric 2-hydroxy-1-naphthaldehyde and the general principles of the Reimer-Tiemann reaction[5].
Materials:
-
1-Naphthol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Ethanol (95%)
-
Hydrochloric acid (HCl, concentrated)
-
Diatomaceous earth (optional, as a filter aid)
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve 1-naphthol in 95% ethanol.
-
With vigorous stirring, rapidly add a concentrated aqueous solution of sodium hydroxide.
-
Heat the resulting solution to 60-70 °C on a water bath.
-
Slowly add chloroform dropwise from the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux. The reaction is often accompanied by the development of a deep color[5].
-
After the addition of chloroform is complete, continue stirring the mixture for several hours at the same temperature to ensure the reaction goes to completion.
-
Remove the excess chloroform and ethanol by steam distillation or distillation under reduced pressure.
-
Cool the reaction mixture and acidify it with concentrated hydrochloric acid until it is acidic to litmus paper. This will precipitate the crude 1-hydroxy-2-naphthaldehyde.
-
Filter the crude product, wash it with cold water to remove inorganic salts, and then dry it.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or aqueous ethanol, or by vacuum distillation.
Biological Activity and Signaling Pathways
Derivatives of 1-hydroxy-2-naphthaldehyde have shown promising biological activities. For instance, 1-hydroxy-5,7-dimethoxy-2-naphthalene-carboxaldehyde, isolated from Aegle marmelos, has demonstrated in vitro wound healing activity. This activity is attributed to its ability to enhance the motility of keratinocytes through the modulation of the Wnt/β-catenin and RAS-ERK signaling pathways.
Wnt/β-catenin Signaling Pathway in Wound Healing
The Wnt/β-catenin pathway is crucial for tissue regeneration and wound repair. In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex." Upon Wnt binding to its receptor, this complex is inhibited, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate target genes involved in cell proliferation and migration.
Caption: Wnt/β-catenin signaling pathway and the potential modulatory role of 1-hydroxy-2-naphthaldehyde derivatives.
RAS-ERK Signaling Pathway in Cell Proliferation
The RAS-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. It is activated by various growth factors and plays a key role in wound healing by promoting the proliferation of fibroblasts and keratinocytes.
Caption: The RAS-ERK signaling cascade and the potential point of influence for 1-hydroxy-2-naphthaldehyde derivatives.
Conclusion
1-Hydroxy-2-naphthaldehyde is a versatile molecule with a rich chemical profile. Its structure allows for diverse chemical modifications, making it a valuable building block in the synthesis of more complex molecules. The demonstrated biological activity of its derivatives in modulating key signaling pathways highlights its potential as a scaffold for the development of novel therapeutic agents, particularly in the area of wound healing and tissue regeneration. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this compound.
References
- 1. 1-Hydroxy-2-naphthaldehyde | C11H8O2 | CID 443195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciencemadness.org [sciencemadness.org]
- 4. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rjpbcs.com [rjpbcs.com]
- 7. brainly.in [brainly.in]
